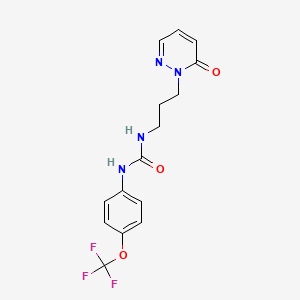
1-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(4-(trifluoromethoxy)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(4-(trifluoromethoxy)phenyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and pharmaceuticals. This compound is known to possess a range of biochemical and physiological effects that make it a promising candidate for further research and development.
Scientific Research Applications
Synthesis and Characterization
A significant application of urea derivatives lies in their synthesis and characterization, leading to the discovery of compounds with potential antibacterial and anticancer properties. For instance, Safaa I Elewa et al. (2021) synthesized various urea derivatives through multi-step reactions, elucidating their structures and evaluating their antimicrobial and antitumor activities. This research highlights the compound's utility in creating new molecules with potential biological applications (Safaa I Elewa et al., 2021).
Antioxidant Activity
Another area of application is in the exploration of antioxidant properties. For example, S. George et al. (2010) detailed the synthesis of urea derivatives from benzaldehyde and ethyl acetoacetate, which were screened for their antioxidant activity. Such studies are crucial for developing compounds that could mitigate oxidative stress, a factor in various chronic diseases (S. George et al., 2010).
Biological Research Applications
The compound and its derivatives have been extensively used in biological research, particularly in understanding enzyme inhibition, which has implications for treating diseases like hypertension and neurodegeneration. De-bin Wan et al. (2019) explored the metabolism of a potent soluble epoxide hydrolase (sEH) inhibitor, providing insights into its pharmacokinetic properties and potential therapeutic applications (De-bin Wan et al., 2019).
Environmental Applications
In environmental science, the degradation of hazardous substances using advanced oxidation processes is a critical research domain. I. Sirés et al. (2007) investigated the electro-Fenton degradation of antimicrobials, demonstrating the compound's utility in environmental remediation efforts. This work underscores the potential of urea derivatives in treating water contaminated with persistent organic pollutants (I. Sirés et al., 2007).
Antiproliferative Agents in Cancer Research
Research into antiproliferative agents targeting specific cellular pathways is crucial for cancer treatment. M. Bazin et al. (2016) synthesized a series of urea derivatives that exhibited cytostatic activity against non-small cell lung cancer cell lines, indicating the compound's relevance in developing targeted cancer therapies (M. Bazin et al., 2016).
properties
IUPAC Name |
1-[3-(6-oxopyridazin-1-yl)propyl]-3-[4-(trifluoromethoxy)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O3/c16-15(17,18)25-12-6-4-11(5-7-12)21-14(24)19-8-2-10-22-13(23)3-1-9-20-22/h1,3-7,9H,2,8,10H2,(H2,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSOWDWYMSXIJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCCNC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(4-(trifluoromethoxy)phenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

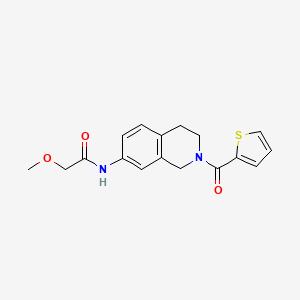
![N-Adamantanyl-3-{5-[(2-fluorophenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}propanamide](/img/structure/B2982127.png)


![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide](/img/structure/B2982133.png)
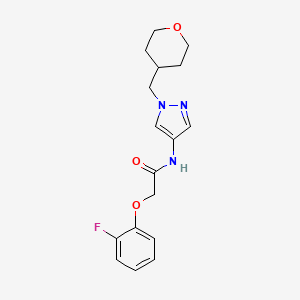
![(3,4,5-Triethoxyphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2982136.png)
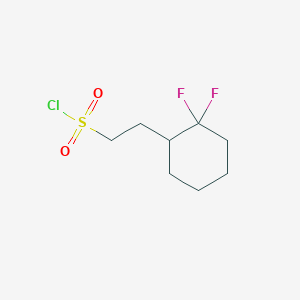

![6-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2982144.png)
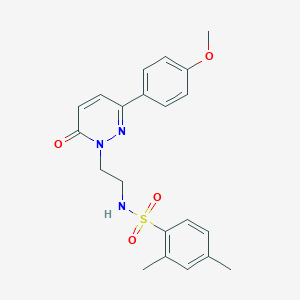
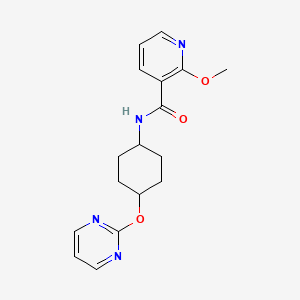
![Tert-butyl 4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B2982147.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2982148.png)